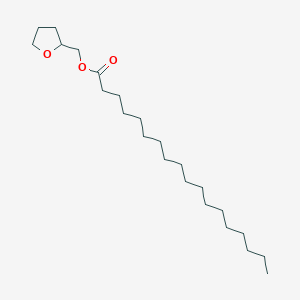

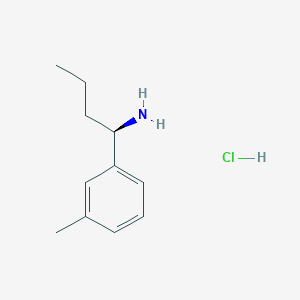

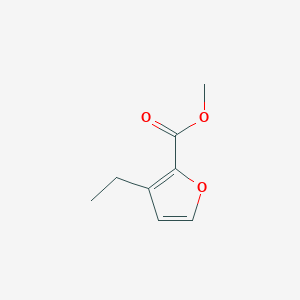

![molecular formula C13H11NO4 B3193318 1H-Pyrrole-2,5-dione, 1-[4-(oxiranylmethoxy)phenyl]- CAS No. 70657-11-3](/img/structure/B3193318.png)

1H-Pyrrole-2,5-dione, 1-[4-(oxiranylmethoxy)phenyl]-

カタログ番号 B3193318

CAS番号:

70657-11-3

分子量: 245.23 g/mol

InChIキー: ITHTYRPMMCAEET-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Pyrrole-2,5-dione, also known as maleimide, is a heterocyclic compound with the formula C4H3NO2 . It is a core structure found in many natural and synthetic compounds . The derivatives of 1H-Pyrrole-2,5-dione often have different properties and applications depending on the substituents attached to the pyrrole ring .

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines . Other methods include the use of metal-catalyzed conversions of primary diols and amines .Molecular Structure Analysis

The molecular structure of 1H-Pyrrole-2,5-dione consists of a five-membered ring with two double bonds and a nitrogen atom . The exact structure of “1H-Pyrrole-2,5-dione, 1-[4-(oxiranylmethoxy)phenyl]-” would depend on the specific locations of the oxiranylmethoxy and phenyl groups on the pyrrole ring.Chemical Reactions Analysis

The chemical reactions of 1H-Pyrrole-2,5-dione and its derivatives can vary widely depending on the specific substituents present on the pyrrole ring. For example, N-substituted pyrroles can be produced through the oxidative coupling of diols and primary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrrole-2,5-dione and its derivatives can vary depending on the specific substituents present. For example, 1H-Pyrrole-2,5-dione has a molecular weight of 97.0721 . Other properties such as melting point and solubility would depend on the specific derivative .Safety And Hazards

特性

CAS番号 |

70657-11-3 |

|---|---|

製品名 |

1H-Pyrrole-2,5-dione, 1-[4-(oxiranylmethoxy)phenyl]- |

分子式 |

C13H11NO4 |

分子量 |

245.23 g/mol |

IUPAC名 |

1-[4-(oxiran-2-ylmethoxy)phenyl]pyrrole-2,5-dione |

InChI |

InChI=1S/C13H11NO4/c15-12-5-6-13(16)14(12)9-1-3-10(4-2-9)17-7-11-8-18-11/h1-6,11H,7-8H2 |

InChIキー |

ITHTYRPMMCAEET-UHFFFAOYSA-N |

SMILES |

C1C(O1)COC2=CC=C(C=C2)N3C(=O)C=CC3=O |

正規SMILES |

C1C(O1)COC2=CC=C(C=C2)N3C(=O)C=CC3=O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

N-(4-Allyloxyphenyl)maleimide (175 g, 76.4 mole) and 3-chloroperoxybenzoic acid (262 g, 70-75%, Across) were dissolved in 2.0 l of dichloromethane. After stirring for 72 h at room temperature, the reaction mixture was concentrated under reduced pressure to a slurry. Ether (2.0 l) was added to the slurry and stirred for 0.5 h at room temperature. The product was filtered off, washed with ether, and dried in an oven.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Tetrahydrofurfuryl stearate

6940-09-6

1,4-Dichlorobut-3-en-2-one

69711-44-0

6-Fluoro-1-methyl-1H-indazol-4-amine

697739-09-6

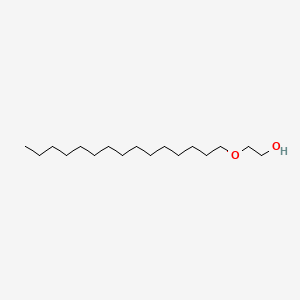

![[(2R)-oxan-2-yl]methanol](/img/structure/B3193334.png)

![1,7-Diazaspiro[4.4]nonane-2,6-dione](/img/structure/B3193340.png)